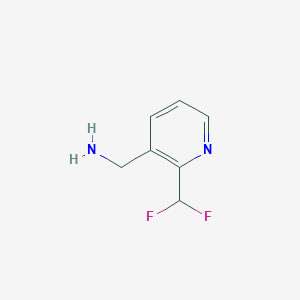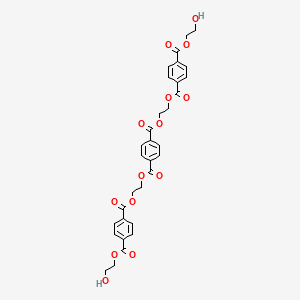
(2-(Difluoromethyl)pyridin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Difluoromethyl)pyridin-3-yl)methanamine is a chemical compound with the molecular formula C7H8F2N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Difluoromethyl)pyridin-3-yl)methanamine typically involves the introduction of a difluoromethyl group to a pyridine ring. One common method is the reaction of 2-chloromethylpyridine with difluoromethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Difluoromethyl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as hypervalent iodine compounds in combination with TEMPO.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include difluoromethylated pyridine derivatives, aldehydes, ketones, and various substituted pyridines.
Applications De Recherche Scientifique
(2-(Difluoromethyl)pyridin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2-(Difluoromethyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(Trifluoromethyl)pyridin-3-yl)methanamine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and reactivity.
(2-(Chloromethyl)pyridin-3-yl)methanamine: The presence of a chloromethyl group instead of a difluoromethyl group can lead to different reactivity and applications.
Uniqueness
(2-(Difluoromethyl)pyridin-3-yl)methanamine is unique due to the presence of the difluoromethyl group, which can impart specific chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the development of new pharmaceuticals and materials.
Propriétés
Formule moléculaire |
C7H8F2N2 |
|---|---|
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
[2-(difluoromethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C7H8F2N2/c8-7(9)6-5(4-10)2-1-3-11-6/h1-3,7H,4,10H2 |
Clé InChI |
HGXOUCNAGNLHQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C(F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13435537.png)


![3-methyl-2-((E)-3-((E)-1-(3-(trimethylammonio)propyl)quinolin-4(1H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B13435563.png)


![Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13435588.png)
![4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one](/img/structure/B13435597.png)



![2-[(3R,6R)-6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B13435622.png)

![Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside](/img/structure/B13435627.png)
